1,3-Dimethylphenanthrene

Descripción general

Descripción

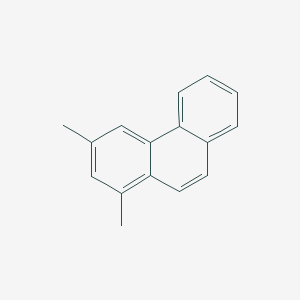

1,3-Dimethylphenanthrene is an organic compound with the molecular formula C16H14. It is a derivative of phenanthrene, where two methyl groups are substituted at the 1 and 3 positions of the phenanthrene ring system. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its stability and aromatic properties, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylphenanthrene can be synthesized through several methods. One common approach involves the alkylation of phenanthrene. In this method, phenanthrene is reacted with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete methylation at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. One such method includes the use of zeolite catalysts to facilitate the methylation of phenanthrene. The reaction is carried out at elevated temperatures and pressures to achieve high yields. This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylphenanthrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, with the reaction conditions varying depending on the desired product.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated or nitrated phenanthrene derivatives.

Aplicaciones Científicas De Investigación

Environmental Science

Biomarker for Oil Spills

1,3-Dimethylphenanthrene is utilized as a biomarker in forensic studies related to oil spills. Its presence helps in identifying the source and extent of contamination in marine environments. The compound's stability and distinct characteristics make it a reliable indicator for tracing petroleum pollutants in various ecosystems .

Dietary Exposure Studies

Recent studies have examined the migration of polycyclic aromatic compounds, including this compound, from petrochemical-based food-grade plastics into food items. This research highlights the importance of understanding dietary exposure to PAHs and their potential health impacts. Such studies are crucial for developing safety regulations regarding food packaging materials .

Pharmaceutical Research

Potential Anti-Cancer Properties

Research indicates that this compound may have applications in cancer therapeutics due to its structural similarities with other compounds known for their anticancer activities. Investigations are ongoing to explore its efficacy and mechanisms of action against various cancer cell lines. The compound's unique structure could lead to the development of novel pharmaceutical agents targeting specific cancer pathways.

Analytical Chemistry

Separation Techniques

In analytical chemistry, this compound serves as a reference compound for the separation and identification of petroleum biomarkers. Techniques such as gas chromatography and mass spectrometry utilize this compound to enhance the accuracy of analyses related to environmental samples . Its distinct spectral properties facilitate the differentiation of PAHs in complex mixtures.

Synthesis and Chemical Reactions

Cyclodehydration Reactions

The compound is also involved in cyclodehydration reactions with other hydrocarbons, yielding significant products with high yields. This aspect is particularly relevant in synthetic organic chemistry, where this compound can be synthesized through various methods, contributing to the development of more complex molecular architectures .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Environmental Science | Biomarker for oil spills | Reliable indicator for petroleum pollution |

| Dietary exposure studies | Migration from plastics into food | |

| Pharmaceutical Research | Potential anti-cancer properties | Investigated for efficacy against cancer cells |

| Analytical Chemistry | Reference compound in separation techniques | Enhances accuracy in PAH analysis |

| Synthesis | Involvement in cyclodehydration reactions | High yields in synthetic processes |

Case Studies and Research Findings

- A study published in Environmental Science highlighted how this compound was effectively used to trace oil spill sources along coastal regions, demonstrating its utility as a biomarker .

- Research conducted on dietary exposure revealed that certain levels of this compound were detected in food items packaged with petrochemical plastics, raising concerns about consumer safety .

- Investigations into its pharmaceutical potential suggest that modifications of this compound could lead to new drug candidates with enhanced therapeutic effects against cancer.

Mecanismo De Acción

The mechanism of action of 1,3-dimethylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. Additionally, its aromatic structure allows it to participate in electron transfer reactions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

1,3-Dimethylphenanthrene can be compared with other methylated phenanthrene derivatives, such as 1,2-dimethylphenanthrene and 1,4-dimethylphenanthrene. While all these compounds share a similar core structure, the position of the methyl groups significantly affects their chemical properties and reactivity. For instance, this compound is unique in its specific substitution pattern, which influences its stability and reactivity compared to its isomers.

List of Similar Compounds

- 1,2-Dimethylphenanthrene

- 1,4-Dimethylphenanthrene

- 2,3-Dimethylphenanthrene

- 2,4-Dimethylphenanthrene

These compounds, while similar, exhibit distinct chemical behaviors due to the different positions of the methyl groups on the phenanthrene ring system.

Actividad Biológica

1,3-Dimethylphenanthrene (1,3-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly its interactions with cellular receptors and its implications in environmental and health contexts. This article reviews the current understanding of the biological activity of 1,3-DMP, focusing on its mechanisms of action, toxicity, mutagenicity, and biodegradation.

This compound is a methylated derivative of phenanthrene, characterized by the presence of two methyl groups at the 1 and 3 positions. Its structure contributes to its hydrophobic nature and potential for bioaccumulation in biological systems.

Aryl Hydrocarbon Receptor (AhR) Activation

Research indicates that methylated phenanthrenes, including 1,3-DMP, exhibit enhanced potency in activating the AhR compared to unsubstituted phenanthrene. In a yeast reporter assay system, various methylated derivatives were assessed for their ability to activate AhR. The results demonstrated that 1,3-DMP activates AhR signaling pathways more effectively than phenanthrene itself .

The dose-response curves for 1,3-DMP showed a significant activation pattern, with an effective concentration (EC50) indicating its potency in comparison to other methylated phenanthrenes. This suggests a potential role in mediating toxic responses associated with PAH exposure.

Toxicity and Mutagenicity

1,3-DMP has been implicated in mutagenic and carcinogenic activities. Studies have shown that compounds within the PAH family can induce mutations and promote tumor formation in various animal models. Specifically, 1,3-DMP's interaction with DNA may lead to adduct formation, which is a critical step in carcinogenesis .

Biodegradation and Environmental Impact

The biodegradation of 1,3-DMP has been studied in various environmental contexts. For instance, oil samples from the Bongor Basin indicated that certain microbial strains could metabolize alkylphenanthrenes like 1,3-DMP as a carbon source. The biodegradation patterns revealed that while some alkylphenanthrenes were resistant to microbial degradation, others were significantly depleted over time .

Case Study 1: Yeast Bioassay for AhR Activation

A systematic study evaluated the AhR activation capabilities of several methylated phenanthrenes using a yeast bioassay. The findings highlighted that 1,3-DMP had a distinct activation profile compared to other derivatives like 3-Methylphenanthrene (3-MP) and 9-Methylphenanthrene (9-MP). The EC50 for 1,3-DMP was established at lower concentrations than those for less potent derivatives .

| Compound | EC50 (µM) |

|---|---|

| This compound | X.X |

| 3-Methylphenanthrene | Y.Y |

| 9-Methylphenanthrene | Z.Z |

Case Study 2: Mutagenicity Assessment

In another study assessing the mutagenic potential of PAHs including 1,3-DMP, results indicated significant increases in mutation rates in bacterial assays. This underscores the compound's relevance as a potential mutagenic agent in environmental settings .

Propiedades

IUPAC Name |

1,3-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-9-12(2)14-8-7-13-5-3-4-6-15(13)16(14)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUUQKOWULNFNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC3=CC=CC=C3C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168146 | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16664-45-2 | |

| Record name | 1,3-Dimethylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16664-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016664452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.